molecular formula C20H23N3O5 B10879568 (3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone

(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone

Cat. No.: B10879568
M. Wt: 385.4 g/mol
InChI Key: FUIVPDUOQWOKJG-UHFFFAOYSA-N
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Description

“(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone” is a novel compound designed with a piperazine structure. Piperazine derivatives exhibit diverse biological activities and find applications in both medicine and agrochemicals . This compound combines the phenyl group, piperazine moiety, and methanone functionality.

Preparation Methods

The synthetic route for this compound involves the following steps:

    Introduction of the Piperazine Ring: The piperazine ring is introduced using appropriate reagents and conditions.

    Substitution at the Phenyl Ring: The 3,4-dimethoxyphenyl group is attached to the piperazine ring via a suitable reaction.

    Nitration: The 4-nitrobenzyl group is added to the piperazine ring.

    Methanone Formation:

Industrial production methods may vary, but the above steps outline the core synthetic process.

Chemical Reactions Analysis

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reaction conditions.

    Substitution Reactions: Substituents on the phenyl ring can be modified using various reagents.

    Major Products: The main products include the target compound itself and any intermediates formed during the synthesis.

Scientific Research Applications

Chemistry::

    Building Block: Researchers can use this compound as a building block for designing new molecules.

    Functional Groups: Its functional groups make it versatile for further derivatization.

Biology and Medicine:: Industry::

Mechanism of Action

The exact mechanism remains to be fully elucidated. it likely interacts with specific molecular targets, affecting cellular processes.

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H23N3O5/c1-27-18-8-5-16(13-19(18)28-2)20(24)22-11-9-21(10-12-22)14-15-3-6-17(7-4-15)23(25)26/h3-8,13H,9-12,14H2,1-2H3

InChI Key

FUIVPDUOQWOKJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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